3-(3-Chlorophenylethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of chlorophyll-a derivatives with a pyridyl group, similar to 3-(3-Chlorophenylethyl)pyridine, involves Wittig reactions and catalytic hydrogenation processes. These methods enable the introduction of the pyridyl group into the chlorophyll derivative, showcasing a methodology that could be adapted for synthesizing 3-(3-Chlorophenylethyl)pyridine (Yamamoto & Tamiaki, 2015).
Molecular Structure Analysis
The structural features of compounds related to 3-(3-Chlorophenylethyl)pyridine, such as 3-(diethylborylethynyl)pyridines, reveal nonplanar arrangements in cyclic trimers stabilized via intermolecular coordination bonds. These insights into molecular structure could be relevant for understanding the geometrical configuration of 3-(3-Chlorophenylethyl)pyridine and its derivatives (Wakabayashi et al., 2014).
Chemical Reactions and Properties
The chemical behavior of pyridine derivatives, including reactions with electron-rich amino-heterocycles and subsequent hydrolysis, can lead to a diverse set of fused pyridines. These reactions highlight the chemical reactivity and potential transformations of 3-(3-Chlorophenylethyl)pyridine derivatives (Iaroshenko et al., 2011).
Physical Properties Analysis
The physical properties of related compounds, such as N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, have been explored through X-ray diffraction, mass spectrometry, and spectroscopic methods. These studies provide a foundation for understanding the physical characteristics of 3-(3-Chlorophenylethyl)pyridine, including its crystal structure and spectroscopic behavior (Nelson et al., 1988).
Chemical Properties Analysis
The investigation of 3-(Dichloroacetyl)chromone as a building block for synthesizing fused α-(Formyl)pyridines provides insights into the chemical properties and synthetic potential of 3-(3-Chlorophenylethyl)pyridine. These studies demonstrate the versatility and reactivity of such compounds in forming complex heterocyclic structures (Iaroshenko et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Chlorophenyl)ethyl]pyridine | |
CAS RN |
31251-59-9 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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